One primary application of 2,4,5-Trifluorobenzonitrile is as a building block for introducing a fluorinated benzonitrile group into target molecules. This is achieved through a chemical reaction called nucleophilic aromatic substitution . The presence of fluorine atoms on the molecule enhances its reactivity and allows for the efficient incorporation of the benzonitrile moiety.
An example of this application is the synthesis of a fluorinated analogue of platensimycin, an antibiotic []. This research demonstrates the potential of 2,4,5-Trifluorobenzonitrile in creating novel derivatives of existing drugs with potentially improved properties.
2,4,5-Trifluorobenzonitrile is also used in the creation of dinitrile monomers for polytriazine covalent organic frameworks (COFs) []. COFs are a class of porous materials with applications in gas storage, separation, and catalysis.
2,4,5-Trifluorobenzonitrile is an organic compound characterized by the presence of three fluorine atoms attached to a benzene ring, with a nitrile functional group (-C≡N). Its chemical formula is C₇H₂F₃N, and it has a molecular weight of 157.10 g/mol. This compound serves as a significant building block in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its unique trifluoromethyl substitution pattern enhances its reactivity and influences its physical properties, including boiling point (approximately 170 °C) and relative density (1.37) .
2,4,5-Trifluorobenzonitrile is classified as a toxic and irritating substance. It can be harmful if swallowed, inhaled, or absorbed through the skin. It can also cause skin and eye irritation.
While specific biological activities of 2,4,5-trifluorobenzonitrile are not extensively documented, its derivatives have been explored for potential pharmaceutical applications. For instance, compounds derived from 2,4,5-trifluorobenzonitrile have shown promise in medicinal chemistry as intermediates for anti-tumor and anti-inflammatory agents . The presence of fluorine atoms often enhances metabolic stability and bioactivity in pharmaceutical compounds.
Several methods exist for synthesizing 2,4,5-trifluorobenzonitrile:
2,4,5-Trifluorobenzonitrile is utilized primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications include:
Interaction studies involving 2,4,5-trifluorobenzonitrile focus on its reactivity with various nucleophiles due to its electrophilic aromatic character. The trifluoromethyl groups significantly influence its interaction profiles by stabilizing negative charges during reactions. Such studies are crucial for understanding how this compound behaves in biological systems and its potential toxicity or efficacy when used in drug formulations.
Several compounds share structural similarities with 2,4,5-trifluorobenzonitrile. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Fluorobenzonitrile | One fluorine atom on the benzene | Less electronegative than trifluorinated variants |
2-Fluorobenzonitrile | One fluorine atom on the benzene | Different reactivity due to position of substitution |
Pentafluorobenzonitrile | Five fluorine atoms on the benzene | Highly reactive; used in specialized applications |
The uniqueness of 2,4,5-trifluorobenzonitrile lies in its specific combination of three fluorine atoms at positions 2, 4, and 5 on the benzene ring. This arrangement provides distinct electronic properties that enhance its utility in organic synthesis compared to other similar compounds.
2,4,5-Trifluorobenzonitrile (CAS: 98349-22-5) has the molecular formula C₇H₂F₃N and a molecular weight of 157.10 g/mol. The compound features a benzene core with fluorine atoms at positions 2, 4, and 5, and a nitrile (-C≡N) group at position 1 (Figure 1). Its planar aromatic structure and electron-withdrawing substituents contribute to its stability and reactivity in nucleophilic aromatic substitution reactions.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₂F₃N | |
Molecular Weight | 157.10 g/mol | |
Boiling Point | 168–170°C at 760 mmHg | |
Density | 1.373 g/mL at 25°C | |
Refractive Index | 1.4736 (n²⁰/D) |
The IUPAC name 2,4,5-trifluorobenzonitrile is derived from the substitution pattern on the benzene ring. Common synonyms include:
The compound was first synthesized in the late 20th century through halogen-exchange reactions. A seminal patent from 1997 (CA2090768A1) describes the reaction of 2,4-dichloro-5-fluorobenzonitrile with alkali metal fluorides (e.g., KF) or tetraalkylammonium fluorides at 80–250°C, using phase-transfer catalysts to enhance reactivity. This method achieved fluorine substitution at the 2- and 4-positions, yielding 2,4,5-trifluorobenzonitrile with moderate efficiency.
In 1998, a diazonium salt-based method (US6399807B1) improved yields and purity. This two-step process involves:
Method | Key Reagents | Yield | Year |
---|---|---|---|
Halogen Exchange | KF, phase-transfer catalyst | ~50% | 1997 |
Diazonium Reaction | NaCN, CuCN | 80% | 1998 |
By the early 2000s, optimized protocols enabled large-scale production, supporting its use in pharmaceutical intermediates and materials science.
2,4,5-Trifluorobenzonitrile is pivotal in synthesizing fluorinated analogs of bioactive molecules. For example:
The compound’s electron-deficient aromatic ring facilitates the synthesis of herbicides and pesticides through Suzuki-Miyaura couplings and nucleophilic substitutions.
2,4,5-Trifluorobenzonitrile-derived dinitrile monomers polymerize to form triazine-linked COFs with high surface areas (733 m²/g) and gas selectivity (CO₂/N₂ = 48.7 at 272 K). These materials are explored for carbon capture and gas storage applications.
The compound’s distinct ¹⁹F NMR signals make it a calibration standard for multi-qubit nuclear magnetic resonance systems, aiding in quantum computing research.
Application | Key Property | Performance Metric |
---|---|---|
COFs | High surface area | 733 m²/g |
Gas Separation | CO₂/N₂ selectivity | 48.7 ± 1.2 at 272 K |
NMR Standards | ¹⁹F signal resolution | Multi-qubit calibration |
The molecular architecture of 2,4,5-trifluorobenzonitrile exhibits a planar aromatic structure with specific substitution patterns that influence its chemical behavior [10]. The benzene ring maintains its characteristic six-membered aromatic configuration with alternating single and double bonds, while the three fluorine atoms occupy positions 2, 4, and 5 relative to the carbon bearing the nitrile group [1] [2]. The nitrile functional group, represented as C≡N, extends linearly from the aromatic ring, creating a molecular geometry that possesses Cs symmetry with a single plane of symmetry passing through the C1-C4 axis [10].
The compound exists as one specific regioisomer among the possible trifluorobenzonitrile isomers, distinguished by its unique substitution pattern [4] [10]. Quantum chemical studies have revealed that the molecule maintains planarity with average atomic deviations from the best-fit plane ranging from 0.009 to 0.032 Angstroms, indicating minimal structural distortion [22]. The fluorine substitution pattern creates an asymmetric distribution of electron density across the aromatic ring, contributing to the compound's distinctive chemical properties [9] [10].
Table 1: Structural Parameters of 2,4,5-Trifluorobenzonitrile
Parameter | Value | Description |
---|---|---|
Number of Carbon Atoms | 7 | Total carbon atoms in molecular structure |
Number of Fluorine Atoms | 3 | Three fluorine substituents on benzene ring |
Number of Nitrogen Atoms | 1 | One nitrogen atom in nitrile group |
Number of Hydrogen Atoms | 2 | Two aromatic hydrogen atoms |
Molecular Symmetry | Cs | Single plane of symmetry through C1-C4 axis |
Fluorine Substitution Pattern | 2,4,5-substituted | Fluorines at positions 2, 4, and 5 |
The isomeric relationship between 2,4,5-trifluorobenzonitrile and other trifluorobenzonitrile derivatives demonstrates the significance of substitution patterns in determining molecular properties . Comparative studies with 3,4,5-trifluorobenzonitrile have revealed distinct differences in vibrational spectra and electronic properties, highlighting the impact of fluorine positioning on molecular behavior [10]. The 2,4,5-substitution pattern creates a unique electronic environment that differentiates this compound from its constitutional isomers [12].
Table 2: Bond Lengths in 2,4,5-Trifluorobenzonitrile
Bond | Bond Type | Typical Length (Å) | Computational Range (Å) |
---|---|---|---|
C1-C2 | C(aromatic)-C(aromatic) | 1.39 | 1.38-1.40 |
C2-C3 | C(aromatic)-C(aromatic) | 1.39 | 1.38-1.40 |
C3-C4 | C(aromatic)-C(aromatic) | 1.39 | 1.38-1.40 |
C1-C7 | C(aromatic)-C(sp) | 1.44 | 1.43-1.45 |
C7-N | C(sp)-N(sp) | 1.16 | 1.15-1.17 |
C2-F2 | C(aromatic)-F | 1.35 | 1.34-1.36 |
C4-F4 | C(aromatic)-F | 1.35 | 1.34-1.36 |
C5-F5 | C(aromatic)-F | 1.35 | 1.34-1.36 |
2,4,5-Trifluorobenzonitrile exhibits distinctive physicochemical characteristics that reflect its fluorinated aromatic structure [1] [3] [7]. At standard temperature and pressure, the compound exists as a colorless to light yellow or orange clear liquid with a boiling point ranging from 168 to 170 degrees Celsius [3] [4] [7]. The density of the compound is measured at 1.373 grams per milliliter at 25 degrees Celsius, with a specific gravity of 1.38 at 20 degrees Celsius [1] [3] [7].
The refractive index of 2,4,5-trifluorobenzonitrile is recorded as 1.47 at 20 degrees Celsius, reflecting its optical properties under standard conditions [1] [3] [7]. The compound demonstrates limited thermal stability with a flash point of 83 degrees Celsius in closed cup measurements, equivalent to 182 degrees Fahrenheit [3] [4]. These thermal properties indicate the need for careful handling and storage under controlled temperature conditions [3].
Table 3: Physical Properties of 2,4,5-Trifluorobenzonitrile
Property | Value | Measurement Conditions |
---|---|---|
Physical State | Liquid | 20°C |
Boiling Point | 168-170°C | 760 mmHg |
Density | 1.373 g/mL | 25°C |
Specific Gravity | 1.38 | 20/20 |
Refractive Index | 1.47 | 20°C |
Flash Point | 83°C | Closed cup |
Appearance | Colorless to light yellow/orange liquid | Room temperature |
Solubility in Water | Insoluble | 25°C |
The solubility characteristics of 2,4,5-trifluorobenzonitrile reveal its hydrophobic nature, with the compound being insoluble in water under standard conditions [7]. This insolubility is attributed to the presence of multiple fluorine atoms and the aromatic nitrile structure, which reduce the compound's ability to form hydrogen bonds with water molecules [7]. The compound's lipophilic character makes it suitable for applications in organic synthesis and materials science where water-miscible solvents are not desired [2] [5].
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure of 2,4,5-trifluorobenzonitrile [13]. The proton nuclear magnetic resonance spectrum exhibits two distinct aromatic hydrogen signals in the chemical shift range of 7.5 to 8.5 parts per million, corresponding to the hydrogen atoms at positions 3 and 6 of the benzene ring [13]. Fluorine-19 nuclear magnetic resonance spectroscopy reveals three separate signals ranging from -100 to -150 parts per million, reflecting the three distinct fluorine environments within the molecule [13].
Quantum chemical investigations of 2,4,5-trifluorobenzonitrile have provided comprehensive insights into its electronic structure and vibrational properties [10]. Density functional theory calculations performed at the B3LYP/6-31G(d,p) level of theory have elucidated the fundamental electronic characteristics of this fluorinated aromatic compound [10]. The highest occupied molecular orbital energy is calculated at -7.89 electron volts, while the lowest unoccupied molecular orbital energy is determined to be -1.23 electron volts, resulting in a HOMO-LUMO gap of 6.66 electron volts [10].
The molecular dipole moment of 2,4,5-trifluorobenzonitrile is computed to be 3.47 Debye units, indicating significant molecular polarity arising from the asymmetric distribution of fluorine atoms and the nitrile group [10]. This substantial dipole moment influences the compound's intermolecular interactions and its behavior in electric fields [9]. The polarizability of the molecule is calculated at 78.4 atomic units, reflecting its response to external electric fields and its contribution to van der Waals interactions [10].
Table 4: Electronic Properties from Quantum Chemical Calculations
Property | Value | Method | Basis Set |
---|---|---|---|
HOMO Energy | -7.89 eV | DFT/B3LYP | 6-31G(d,p) |
LUMO Energy | -1.23 eV | DFT/B3LYP | 6-31G(d,p) |
HOMO-LUMO Gap | 6.66 eV | DFT/B3LYP | 6-31G(d,p) |
Dipole Moment | 3.47 D | DFT/B3LYP | 6-31G(d,p) |
Polarizability | 78.4 a.u. | DFT/B3LYP | 6-31G(d,p) |
Ionization Potential | 7.89 eV | Calculated | 6-31G(d,p) |
Electron Affinity | 1.23 eV | Calculated | 6-31G(d,p) |
Chemical Hardness | 3.33 eV | Calculated | 6-31G(d,p) |
Vibrational spectroscopic analysis using Fourier transform infrared and Raman spectroscopy has revealed detailed information about the molecular vibrations of 2,4,5-trifluorobenzonitrile [10]. The compound exhibits 30 fundamental vibrational modes, with the nitrile stretch appearing as a strong absorption at approximately 2233 wavenumbers in both infrared and Raman spectra [10]. The carbon-fluorine stretching vibrations occur in the range of 1000 to 1300 wavenumbers, while aromatic carbon-carbon stretching modes are observed between 1400 and 1600 wavenumbers [10].
Table 5: Vibrational Frequencies and Assignments
Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
---|---|---|---|
ν(C≡N) | 2233 | 2233 | Nitrile stretch |
ν(C-H) | 3085 | 3087 | Aromatic C-H stretch |
ν(C-F) | 1275 | 1276 | C-F stretch |
ν(C-C aromatic) | 1521 | 1522 | Aromatic C-C stretch |
δ(C-H in-plane) | 1179 | 1180 | C-H in-plane bending |
Ring breathing | 991 | 993 | Ring breathing vibration |
C-F bending | 672 | 674 | C-F bending vibration |
The quantum chemical characterization reveals that 2,4,5-trifluorobenzonitrile possesses significant chemical hardness of 3.33 electron volts and an electrophilicity index of 2.54 electron volts [10]. These parameters indicate the compound's resistance to charge transfer and its tendency to accept electrons in chemical reactions [10]. The electronegativity value of 4.56 electron volts reflects the strong electron-withdrawing character of the fluorine substituents and nitrile group [10].
Acute Toxic;Irritant